molecular formula C18H18N2O2 B7124052 N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-hydroxypyridine-3-carboxamide

N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-hydroxypyridine-3-carboxamide

Cat. No.: B7124052
M. Wt: 294.3 g/mol
InChI Key: MHNURTDGTNTXST-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-hydroxypyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a dihydroindenyl moiety, and a hydroxypyridine carboxamide structure, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-hydroxypyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Synthesis of the Dihydroindenyl Moiety: This involves the hydrogenation of indene to form 2,3-dihydroindene.

    Coupling with Pyridine Derivatives: The final step involves coupling the cyclopropyl and dihydroindenyl intermediates with a hydroxypyridine carboxamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-hydroxypyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-4-iodobenzamide
  • N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-methoxypyridine-3-carboxamide

Uniqueness

N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-hydroxypyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypyridine carboxamide structure, in particular, may offer unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopropyl-N-(2,3-dihydro-1H-inden-1-yl)-5-hydroxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-15-9-13(10-19-11-15)18(22)20(14-6-7-14)17-8-5-12-3-1-2-4-16(12)17/h1-4,9-11,14,17,21H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNURTDGTNTXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCC3=CC=CC=C23)C(=O)C4=CC(=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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